Methyl 4-tert-butoxyacetoacetate
Description
Methyl 4-tert-butoxyacetoacetate is an organic ester featuring a tert-butoxy group attached to the acetoacetate backbone.
Properties
CAS No. |
106058-88-2 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-6-7(10)5-8(11)12-4/h5-6H2,1-4H3 |
InChI Key |
HVBASSLCVXFEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-tert-butoxyacetoacetate can be synthesized through the esterification of acetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction and distillation to ensure the purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-tert-butoxyacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-tert-butoxyacetoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-tert-butoxyacetoacetate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-tert-butoxyacetoacetate (CAS 67354-35-2)
- Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain, increasing molecular weight (C${10}$H${18}$O$4$ vs. C$9$H${16}$O$4$ for the methyl analog) .
- Reactivity and Applications : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to reduced electrophilicity. This compound may serve as a more stable intermediate in prolonged reactions.
| Property | Methyl 4-tert-butoxyacetoacetate | Ethyl 4-tert-butoxyacetoacetate |
|---|---|---|
| Molecular Formula | C$9$H${16}$O$_4$ | C${10}$H${18}$O$_4$ |
| Ester Group | Methyl | Ethyl |
| Potential Stability | Higher reactivity in hydrolysis | Enhanced stability |
Methyl 4-methoxy-3-oxobutyrate
- Structural Differences : Replaces the tert-butoxy group with a methoxy (-OCH$_3$) group, reducing steric bulk .
- Reactivity : The smaller methoxy group may increase susceptibility to nucleophilic attack compared to the bulky tert-butoxy analog. This compound is used in synthesizing β-keto esters for heterocyclic chemistry.
| Property | This compound | Methyl 4-methoxy-3-oxobutyrate |
|---|---|---|
| Substituent | tert-butoxy | Methoxy |
| Steric Hindrance | High | Low |
| Synthetic Utility | Stabilized intermediates | Reactive intermediates |
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1)
- Structural Differences : Incorporates a tert-butoxycarbonyl (Boc) group on an aromatic ring, contrasting with the aliphatic tert-butoxy group in the target compound .
- Applications : The Boc group is widely used in peptide synthesis for amine protection. While structurally distinct, both compounds leverage tert-butoxy-derived groups for stability in synthetic pathways.
| Property | This compound | Methyl 2-(4-Boc-aminophenyl)acetate |
|---|---|---|
| Functional Group | Acetoacetate ester | Aromatic acetate with Boc-protected amine |
| Key Application | β-keto ester chemistry | Peptide synthesis |
Key Research Findings and Data Gaps
- Analytical Techniques : Methods such as GC/MS and NMR (e.g., 400 MHz spectra with 45-second pulse delays) are applicable for characterizing these compounds, as seen in related studies .
- Physical Properties : Data on boiling points, solubility, or melting points for this compound are absent in the evidence, necessitating extrapolation from analogs. For instance, methyl esters like methyl salicylate (Table 3 in ) exhibit volatility trends that may parallel the target compound under similar conditions.
Biological Activity
Methyl 4-tert-butoxyacetoacetate (MTBAA) is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: CHO
- Molecular Weight: 218.27 g/mol
- IUPAC Name: Methyl 4-(tert-butoxy)-3-oxobutanoate
This compound features a tert-butoxy group, which may influence its solubility and reactivity in biological systems.
Antioxidant Properties
Research indicates that MTBAA exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity of MTBAA was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which demonstrated a dose-dependent response. The results are summarized in Table 1.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These findings suggest that MTBAA may have potential applications in preventing oxidative damage in various diseases.
Anti-inflammatory Effects
MTBAA has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, MTBAA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
Toxicological Profile
The safety and toxicity of MTBAA have been assessed through various studies. Acute toxicity tests in rodents indicated that MTBAA has a relatively low toxicity profile, with an LD50 greater than 2000 mg/kg when administered orally. Chronic exposure studies are still limited but indicate potential hepatotoxic effects at high doses.
Case Studies
- Case Study on Hepatotoxicity : A study conducted on rats exposed to high doses of MTBAA revealed elevated liver enzymes, indicating potential liver damage. Histopathological examinations showed signs of hepatocyte degeneration and inflammation.
- Human Exposure Assessment : An occupational exposure assessment indicated that workers handling MTBAA had elevated levels of liver enzymes compared to controls, suggesting a need for monitoring and regulatory measures in industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
